molecular formula C3H11N5O4S B3230134 1-Methylbiguanide sulphate CAS No. 129218-51-5

1-Methylbiguanide sulphate

Cat. No.: B3230134
CAS No.: 129218-51-5
M. Wt: 213.22 g/mol
InChI Key: BQDFZVWCDAKAAR-UHFFFAOYSA-N
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Description

Preparation Methods

1-Methylbiguanide sulphate can be synthesized through several synthetic routes. One common method involves the reaction of cyanoguanidine with methylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Cyanoguanidine with Methylamine: Cyanoguanidine is reacted with an excess of methylamine in the presence of a suitable solvent, such as ethanol or water. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of 1-methylbiguanide.

    Purification and Sulphate Formation: The resulting 1-methylbiguanide is then purified through recrystallization or other purification techniques. To obtain this compound, the purified compound is treated with sulphuric acid, leading to the formation of the sulphate salt.

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Methylbiguanide sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are as follows:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions and leads to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under controlled temperature conditions.

    Substitution: Substitution reactions involving this compound often occur at the guanidine moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and other electrophilic agents. The reaction conditions vary depending on the specific substituent being introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to the formation of N-substituted biguanides.

Scientific Research Applications

1-Methylbiguanide sulphate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to study cellular processes and metabolic pathways. It is particularly valuable in investigating the mechanisms of action of biguanides and their effects on cellular energy metabolism.

    Medicine: this compound is of interest in medical research due to its structural similarity to metformin. It is studied for its potential antidiabetic and anticancer properties, as well as its effects on insulin signaling and glucose metabolism.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed as an intermediate in the synthesis of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-methylbiguanide sulphate is similar to that of other biguanides. It primarily targets mitochondrial complex I, inhibiting its activity and leading to a decrease in cellular ATP production. This inhibition induces energy stress and activates compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK). The activation of AMPK results in various downstream effects, including the inhibition of gluconeogenesis, increased glucose uptake, and enhanced fatty acid oxidation.

Additionally, this compound may interact with other cellular targets and pathways, contributing to its overall effects. These interactions include modulation of insulin receptor signaling, alteration of cellular redox status, and effects on lysosomal function.

Comparison with Similar Compounds

1-Methylbiguanide sulphate is structurally similar to other biguanides, such as metformin and phenformin. it possesses unique properties that distinguish it from these compounds:

    Metformin: Metformin is a widely used antidiabetic drug with a well-established safety profile. While this compound shares structural similarities with metformin, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for comparative studies.

    Phenformin: Phenformin is another biguanide that was previously used as an antidiabetic agent but was withdrawn from the market due to safety concerns. This compound may offer a safer alternative with similar therapeutic potential.

    Other Biguanides: Other biguanides, such as buformin and proguanil, also share structural similarities with this compound. Each of these compounds has unique properties and applications, making them valuable tools for scientific research and drug development.

Properties

IUPAC Name

1-(diaminomethylidene)-2-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFZVWCDAKAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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